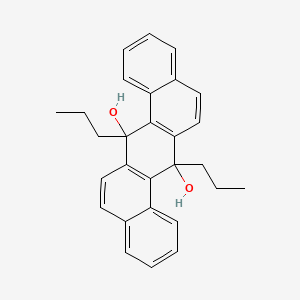

7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol is a complex organic compound with the molecular formula C28H28O2 and a molecular weight of 396.52 g/mol This compound is part of the dibenzanthracene family, which is known for its polycyclic aromatic hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol typically involves multi-step organic reactions. One common method includes the reaction of 1,2:5,6-dibenzanthracene with propyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The intermediate product is then subjected to hydrolysis to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.

Biology: Investigated for its potential biological activity, including anti-cancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in oncology.

Industry: Utilized in the development of advanced materials and as a component in certain chemical processes

Mechanism of Action

The mechanism of action of 7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

7,14-Dihydrodibenz(a,h)anthracene: Similar structure but lacks the propyl groups and hydroxyl functionalities.

Dibenz(a,h)anthracene-7,14-diol: Similar structure but lacks the propyl groups

Uniqueness

7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol (CAS No. 63041-56-5) is a polycyclic aromatic hydrocarbon (PAH) derivative with significant biological activity. This compound is structurally related to dibenz[a,h]anthracene, a well-known carcinogen. Understanding its biological activity is crucial for evaluating its potential risks and applications in various fields, including pharmaceuticals and environmental science.

The molecular formula of this compound is C28H28O2, with a molecular weight of 396.56 g/mol. Its physical properties include:

- Density: Approximately 1.0254 g/cm³

- Melting Point: Not specified in the available data

- Solubility: Limited water solubility, typical for PAHs

Carcinogenic Potential

Research indicates that compounds related to dibenz[a,h]anthracene exhibit significant carcinogenic properties. Studies have shown that:

- Dermal Exposure: Swiss mice developed carcinomas following dermal exposure to dibenz[a,h]anthracene at concentrations as low as 0.001% . This suggests that similar compounds may also have a high potential for inducing skin tumors.

- Injection Studies: Subcutaneous injections of dibenz[a,h]anthracene have been linked to the development of sarcomas in various animal models. For instance, a study reported a dose-related increase in tumor incidence among NMRI mice following injections of dibenz[a,h]anthracene .

Mutagenicity

The compound has demonstrated mutagenic effects in several assays:

- Bacterial Assays: Positive results were observed in DNA damage assays using Escherichia coli and Salmonella typhimurium, indicating its potential to cause genetic mutations .

- Mammalian Cell Studies: It induced forward mutations in Chinese hamster embryo cells at concentrations as low as 1 µg/mL, confirming its mutagenic potential in mammalian systems .

Case Studies

| Study Reference | Methodology | Findings |

|---|---|---|

| Wynder & Hoffman (1967) | Dermal exposure in mice | Induced carcinomas at low concentrations |

| Lubet et al. (1983) | Subcutaneous injection in multiple mouse strains | Varied tumor incidence based on strain; higher in C3H and C57B1 mice |

| Pfeiffer (1977) | Dose-response study on NMRI mice | Increased tumor incidence correlated with higher doses |

The carcinogenicity of dibenz[a,h]anthracene and its derivatives is attributed to their metabolic activation by mixed-function oxidases, leading to the formation of reactive diol-epoxides that can interact with cellular macromolecules, causing DNA damage and mutations . The "bay-region" structure of these compounds is particularly important for their biological activity, as it enhances their ability to form DNA adducts.

Properties

CAS No. |

63041-56-5 |

|---|---|

Molecular Formula |

C28H28O2 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

7,14-dipropylnaphtho[1,2-b]phenanthrene-7,14-diol |

InChI |

InChI=1S/C28H28O2/c1-3-17-27(29)23-15-13-20-10-6-8-12-22(20)26(23)28(30,18-4-2)24-16-14-19-9-5-7-11-21(19)25(24)27/h5-16,29-30H,3-4,17-18H2,1-2H3 |

InChI Key |

FRQSMRFSNSDREC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C2=C(C3=CC=CC=C3C=C2)C(C4=C1C5=CC=CC=C5C=C4)(CCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.